5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide

Beschreibung

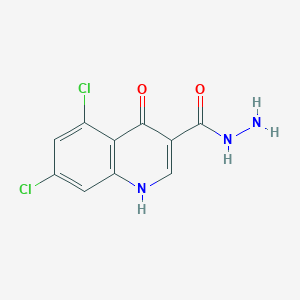

5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide is a quinoline-based hydrazide derivative characterized by chlorine substituents at positions 5 and 7, a hydroxyl group at position 4, and a hydrazide moiety at the carboxylic acid group of the quinoline-3-carboxylic acid backbone. This compound is synthesized via multi-step reactions, often involving Vilsmeier-Haack formylation or condensation of hydrazine hydrate with pre-functionalized quinoline intermediates . Its structural features, such as the dichloro and hydroxy groups, enhance electronic and steric effects, influencing reactivity and biological activity.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

127720-05-2 |

|---|---|

Molekularformel |

C10H7Cl2N3O2 |

Molekulargewicht |

272.08 g/mol |

IUPAC-Name |

5,7-dichloro-4-oxo-1H-quinoline-3-carbohydrazide |

InChI |

InChI=1S/C10H7Cl2N3O2/c11-4-1-6(12)8-7(2-4)14-3-5(9(8)16)10(17)15-13/h1-3H,13H2,(H,14,16)(H,15,17) |

InChI-Schlüssel |

MUHJUXOMAUUAEG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C2=C1NC=C(C2=O)C(=O)NN)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Enamine Intermediates

Synthesis of 4-Hydroxy-quinoline-3-carboxylic Acid Precursors

The preparation of 5,7-dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide begins with the synthesis of its carboxylic acid precursor. A key method involves the cyclocondensation of enamine intermediates derived from acylmalonic esters and substituted benzoyl halides.

Reaction Steps:

Acylation of Diethyl Malonate :

Diethyl malonate reacts with 2,4-dichloro-5-fluoro-3-methylbenzoyl chloride in the presence of magnesium ethylate to form an acylmalonic ester intermediate.

$$

\text{Diethyl malonate} + \text{2,4-dichloro-5-fluoro-3-methylbenzoyl chloride} \xrightarrow{\text{Mg(OEt)₂}} \text{Acylmalonic ester}

$$Enol Ether Formation :

The acylmalonic ester undergoes reaction with ethyl orthoformate and acetic anhydride to yield an enol ether.

$$

\text{Acylmalonic ester} + \text{HC(OEt)₃} \xrightarrow{\text{Ac₂O}} \text{Enol ether}

$$Cyclization :

The enol ether is cyclized under acidic or basic conditions to form the 4-hydroxy-quinoline-3-carboxylic acid framework. For example, heating in N,N-dimethylformamide (DMF) at 80–180°C with potassium fluoride as an acid binder yields the quinoline core.

$$

\text{Enol ether} \xrightarrow[\text{KF}]{\text{DMF, 80–180°C}} \text{4-Hydroxy-quinoline-3-carboxylic acid}

$$

Optimization Notes :

Hydrazide Formation via Carboxylic Acid Activation

Conversion to Hydrazide

The carboxylic acid intermediate is converted to the hydrazide derivative through reaction with hydrazine hydrate (NH₂NH₂·H₂O).

Procedure:

Activation of Carboxylic Acid :

The 4-hydroxy-quinoline-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

$$

\text{RCOOH} + \text{SOCl₂} \rightarrow \text{RCOCl} + \text{SO₂} + \text{HCl}

$$Reaction with Hydrazine :

The acid chloride reacts with excess hydrazine hydrate in ethanol or methanol under reflux (4–6 hours).

$$

\text{RCOCl} + \text{NH₂NH₂·H₂O} \xrightarrow{\text{EtOH, reflux}} \text{RCONHNH₂} + \text{HCl} + \text{H₂O}

$$

Key Parameters :

Alternative Routes: Direct Hydrazinolysis of Esters

An alternative method involves direct hydrazinolysis of methyl or ethyl esters of 4-hydroxy-quinoline-3-carboxylic acid.

Example Protocol:

Esterification :

The carboxylic acid is esterified using methanol and HCl gas:

$$

\text{RCOOH} + \text{CH₃OH} \xrightarrow{\text{HCl (g)}} \text{RCOOCH₃} + \text{H₂O}

$$Hydrazine Reaction :

The ester reacts with hydrazine hydrate in ethanol under reflux (5 hours):

$$

\text{RCOOCH₃} + \text{NH₂NH₂·H₂O} \xrightarrow{\text{EtOH, reflux}} \text{RCONHNH₂} + \text{CH₃OH} + \text{H₂O}

$$

Advantages :

Purification and Characterization

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

5,7-Dichlor-4-hydroxychinolin-3-carbohydrazid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese anderer heterocyclischer Verbindungen und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung hat sich aufgrund ihrer Fähigkeit, das Wachstum bestimmter Bakterien und Pilze zu hemmen, als potenzielles antimikrobielles Mittel erwiesen.

Medizin: Es wird weiter geforscht, um sein Potenzial als Antikrebsmittel zu untersuchen, da es in der Lage ist, zelluläre Prozesse in Krebszellen zu stören.

Industrie: Es wird bei der Entwicklung von Agrochemikalien und Arzneimitteln eingesetzt, wobei seine einzigartigen chemischen Eigenschaften genutzt werden, um wirksame Produkte zu schaffen.

Wirkmechanismus

Der Wirkmechanismus von 5,7-Dichlor-4-hydroxychinolin-3-carbohydrazid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann an DNA und Proteine binden und deren normale Funktion stören. Diese Bindung kann zur Hemmung der DNA-Replikation und der Proteinsynthese führen, was für ihre antimikrobielle und Antikrebsaktivität entscheidend ist.

Beteiligte Signalwege: Es kann zelluläre Signalwege stören, was zu Apoptose (programmiertem Zelltod) in Krebszellen führt. Darüber hinaus kann es die Aktivität von Enzymen hemmen, die an der Synthese der bakteriellen Zellwand beteiligt sind, was zu seinen antimikrobiellen Eigenschaften beiträgt.

Wissenschaftliche Forschungsanwendungen

5,7-Dichloro-4-hydroxyquinoline-3-carbohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes in cancer cells.

Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to create effective products.

Wirkmechanismus

The mechanism of action of 5,7-Dichloro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of DNA replication and protein synthesis, which is crucial for its antimicrobial and anticancer activities.

Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. Additionally, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Table 2: Pharmacological and Functional Comparisons

Key Observations :

- The dichloro-quinoline hydrazide’s activity is hypothesized to exceed non-halogenated analogues due to enhanced electron-withdrawing effects and membrane permeability .

- Unlike isoniazid, which is highly specific for tuberculosis, the target compound’s broader quinoline scaffold may enable multitarget effects (e.g., anticancer, antimicrobial) .

Key Observations :

Biologische Aktivität

5,7-Dichloro-4-hydroxy-quinoline-3-carboxylic acid hydrazide (DHCQH) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of DHCQH, focusing on its antimicrobial, anticancer, and antiviral properties, along with relevant case studies and research findings.

- Molecular Formula : C10H7Cl2N3O2

- Molecular Weight : 272.09 g/mol

- CAS Number : 127720-05-2

Antimicrobial Activity

DHCQH exhibits significant antimicrobial activity against various pathogens. Studies have shown that derivatives of 8-hydroxyquinoline, including DHCQH, have promising effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Klebsiella pneumoniae | 25 µg/mL |

In a comparative study, DHCQH showed inhibition zones comparable to standard antibiotics, indicating its potential as an effective antimicrobial agent.

Anticancer Activity

DHCQH has been evaluated for its anticancer properties across various cancer cell lines. The compound's mechanism of action is believed to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

The cytotoxic effect was significantly higher than that of conventional chemotherapeutic agents, suggesting that DHCQH may be a viable candidate for further development in cancer therapy.

Antiviral Activity

Recent studies have highlighted the antiviral potential of DHCQH against several viruses. Notably, it has shown efficacy against influenza virus strains, including H5N1.

| Virus | Inhibition (%) | Cytotoxicity (%) | Reference |

|---|---|---|---|

| H5N1 | 91.2 | 79.3 | |

| COVID-19 | Ongoing studies indicate potential activity but require further validation. | - |

The structure-activity relationship suggests that modifications on the quinoline ring can enhance antiviral properties.

Case Studies and Research Findings

- Antimycobacterial Activity : A study investigated the antimycobacterial effects of DHCQH and related compounds against Mycobacterium tuberculosis. The findings indicated that certain derivatives possess MIC values comparable to first-line anti-TB drugs, demonstrating their potential in treating tuberculosis infections .

- Mechanism of Action : Research indicates that the cytotoxicity observed in cancer cell lines is likely due to DHCQH's ability to interfere with tubulin polymerization and induce ROS formation. This dual mechanism contributes to its effectiveness in targeting cancer cells while minimizing effects on normal cells .

- Structure-Activity Relationship : Studies have shown that the presence of electron-withdrawing groups on the quinoline ring enhances biological activity. For instance, substituents at positions 5 and 7 significantly influence both antimicrobial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.